N-[3-(4-methoxyphenyl)propyl]propanamide

Melatonin receptor pharmacology GPCR ligand design Structure-activity relationship (SAR)

This 4-methoxy phenylpropylamide is the definitive low-affinity melatonin receptor control (Ki = 860 nM), providing a ~156-fold affinity differential versus the high-affinity 3-methoxy isomer. Essential for validating receptor-mediated effects, calibrating 3D-QSAR pharmacophore models, and serving as an authentic reference standard for HPLC/NMR isomer differentiation. Sourced from rare-chemical collections for early-discovery research.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B3448243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-methoxyphenyl)propyl]propanamide
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO2/c1-3-13(15)14-10-4-5-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15)
InChIKeyYWIQWUVBKMVHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-Methoxyphenyl)propyl]propanamide: A Positional Isomer Probe for Melatonin Receptor Binding Site Mapping


N-[3-(4-Methoxyphenyl)propyl]propanamide (C13H19NO2, MW 221.29 g/mol) is a synthetic phenylpropylamide belonging to the class of substituted N-[3-(methoxyphenyl)propyl]amides developed as simplified melatonin analogs [1]. It is the 4-methoxy positional isomer within a systematic series of 2-, 3-, and 4-substituted phenylalkyl amides investigated for melatonin receptor binding affinity [1]. The compound is commercially available as a screening compound through Hit2Lead/ChemBridge (SC-9325329) and as part of the Sigma-Aldrich AldrichCPR rare-chemicals collection, intended for early-discovery research .

Why the Methoxy Position on the Phenyl Ring Is Non-Negotiable: N-[3-(4-Methoxyphenyl)propyl]propanamide vs. 3-Methoxy and 2-Methoxy Analogs


The methoxy substituent position on the phenyl ring of phenylpropylamides dictates whether the ligand can simultaneously occupy both the methoxy-binding pocket and the amide side-chain binding region of the melatonin receptor. The 3-methoxy isomer (compound 6g) achieves a Ki of 5.5 nM, closely approximating melatonin's binding mode, whereas 4-methoxy substitution leads to a ~156-fold loss in binding affinity (Ki = 860 nM) because the 4-methoxy and side-chain groups cannot concurrently engage their respective receptor sites [1]. Consequently, researchers cannot freely interchange the 2-, 3-, and 4-methoxy positional isomers without fundamentally altering the pharmacological profile of the experiment.

Quantitative Differentiation Evidence: N-[3-(4-Methoxyphenyl)propyl]propanamide vs. Closest Structural Analogs


4-Methoxy vs. 3-Methoxy Positional Isomer: ~156-Fold Difference in Melatonin Receptor Binding Affinity

In a direct head-to-head comparison within the same study and assay system, N-[3-(4-methoxyphenyl)propyl]propanamide (compound 6j) exhibited a Ki of 860 ± 210 nM for the chicken brain melatonin receptor, whereas its 3-methoxy positional isomer N-[3-(3-methoxyphenyl)propyl]propanamide (compound 6g) showed a Ki of 5.5 ± 1.8 nM. This represents an approximately 156-fold reduction in binding affinity attributable solely to the shift of the methoxy group from the 3- to the 4-position on the phenyl ring [1]. The authors explicitly state that '4-methoxyl substitution led to a large decrease in binding affinity, suggesting that the binding sites for the side chain and methoxyl group could not now be occupied at the same time' [1].

Melatonin receptor pharmacology GPCR ligand design Structure-activity relationship (SAR)

4-Methoxy vs. 2-Methoxy Isomer: 2.5-Fold Weaker Binding and Distinct Spatial Accommodation Profile

Within the same Table 1 dataset, the 2-methoxy positional isomer N-[3-(2-methoxyphenyl)propyl]propanamide (compound 6d) exhibited a Ki of 339 ± 54 nM, approximately 2.5-fold tighter binding than the 860 nM of the 4-methoxy isomer (6j), yet still ~62-fold weaker than the 3-methoxy isomer [1]. The rank order of affinity—3-OMe (5.5 nM) >> 2-OMe (339 nM) > 4-OMe (860 nM)—demonstrates that while the 2-methoxy isomer can partially accommodate the receptor through conformational adjustments of the alkyl chain, the 4-methoxy isomer represents the least tolerated substitution geometry [1].

Melatonin receptor mapping Pharmacophore modeling GPCR binding site topology

Amide N-Acyl Chain Optimization: N-Propanoyl Yields 16-Fold Improvement Over N-Acetyl in the 4-Methoxy Series

Within the 4-methoxy phenylpropylamide sub-series, variation of the amide N-acyl group from acetyl (Me) to ethyl (Et) to propanoyl (Pr) progressively rescues binding affinity: compound 6h (acetyl) exhibits Ki = 14,000 ± 1,600 nM; compound 6i (ethyl/propionyl) shows Ki = 2,900 ± 800 nM; and the target compound 6j (propanoyl/butyryl) achieves Ki = 860 ± 210 nM [1]. The 16-fold improvement from acetyl to propanoyl demonstrates that even in the disfavored 4-methoxy geometry, optimizing the amide side chain can partially compensate for the suboptimal methoxy placement [1].

Amide SAR N-acyl chain optimization Ligand efficiency metrics

Structural and Pharmacophore Basis for 4-Methoxy Differentiation: Inability to Simultaneously Occupy Both Receptor Binding Sites

The Garratt et al. study provides a structural rationale for the low affinity of 4-methoxy derivatives: '4-methoxyl substitution led to a large decrease in binding affinity, suggesting that the binding sites for the side chain and methoxyl group could not now be occupied at the same time' and 'such an accommodation is not readily possible for the 4-methoxyl derivatives, and binding at one or both sites may be compromised' [1]. This spatial incompatibility is unique to the 4-position; the 2-methoxy derivatives retain considerable affinity because conformational adjustment of the alkyl chain can compensate, whereas the 4-methoxy geometry creates a steric or spatial arrangement that precludes simultaneous dual-site engagement [1]. The progressive improvement in affinity with longer N-acyl chains (acetyl → propanoyl) further suggests that it is the amide side chain that primarily drives residual binding in 4-methoxy compounds [1].

Receptor pharmacophore mapping Melatonin binding site topology Ligand-receptor co-occupancy

Physicochemical Properties and Commercial Availability Profile vs. 3-Methoxy Analog

N-[3-(4-Methoxyphenyl)propyl]propanamide is listed as a screening compound by Hit2Lead/ChemBridge (SC-9325329) with calculated properties: MW 221 g/mol, LogP 2.02, LogSW -2.54, H-bond donors 1, H-bond acceptors 2, tPSA 38.3 Ų, 6 rotatable bonds, achiral, solid form . It is also available through Sigma-Aldrich as 3-(4-METHOXY-PHENYL)-N-PROPYL-PROPIONAMIDE (AldrichCPR), part of a collection of rare and unique chemicals provided to early-discovery researchers without accompanying analytical data, placing the burden of identity and purity confirmation on the buyer . The 3-methoxy analog (N-[3-(3-methoxyphenyl)propyl]propanamide) shares the identical molecular formula and mass (C13H19NO2, MW 221.29) but is a distinct chemical entity cataloged under different identifiers [1]. Both compounds are isomeric and cannot be distinguished by mass spectrometry alone, requiring orthogonal identity confirmation methods.

Chemical procurement Screening compound sourcing Physicochemical profiling

Scaffold Differentiation: N-[3-(4-Methoxyphenyl)propyl]propanamide vs. Diphenyl Amide AMI 82B

The structurally related diphenyl amide N-4-Methoxyphenyl-3-(4-methoxyphenyl)-propanamide (AMI 82B) was identified as the most potent anti-virulence compound among 21 tested diphenyl amides, promoting 50% larvae survival at 120 h and 96 h when delivered at 0.5 and 5 mg/kg respectively in a Galleria mellonella S. aureus infection model (p < 0.0001 vs. untreated controls), with an LC50 > 144 h and no direct bacterial growth inhibition (MIC > 64 μg/mL) [1]. AMI 82B exerts its effect through downregulation of quorum sensing genes (agr, spa, icaA; p < 0.05) [1]. N-[3-(4-Methoxyphenyl)propyl]propanamide differs fundamentally from AMI 82B: it is a mono-phenylpropylamide with a single 4-methoxyphenyl group attached via a propyl linker to a propanamide nitrogen, whereas AMI 82B is a diphenyl amide bearing two 4-methoxyphenyl moieties—one on the amide nitrogen and one on the β-carbon of the propanamide backbone. These structural differences confer distinct biological target profiles: melatonin receptor binding vs. bacterial quorum sensing modulation.

Anti-virulence agents Quorum sensing inhibition Staphylococcus aureus Galleria mellonella infection model

Evidence-Backed Application Scenarios for Procuring N-[3-(4-Methoxyphenyl)propyl]propanamide


Negative Control in Melatonin Receptor Pharmacological Studies

When designing experiments to confirm that observed melatoninergic effects are receptor-mediated, N-[3-(4-methoxyphenyl)propyl]propanamide serves as a structurally matched low-affinity control (Ki = 860 ± 210 nM) alongside the high-affinity 3-methoxy isomer (Ki = 5.5 ± 1.8 nM). The ~156-fold affinity differential allows investigators to attribute biological responses specifically to receptor binding site engagement rather than to non-specific effects of the phenylpropylamide scaffold [1].

Pharmacophore Model Calibration for Melatonin Receptor Ligand Design

The compound is uniquely suited as a calibration standard in 3D-QSAR and pharmacophore modeling studies that aim to define the spatial tolerance of the melatonin receptor's methoxy-binding sub-pocket. Its quantifiably low affinity (Ki = 860 nM), combined with the mechanistic understanding that 4-methoxy substitution prevents simultaneous dual-site occupancy, provides a critical data point for validating computational models of receptor-ligand interactions. Garratt et al. explicitly used this series, including the 4-methoxy derivatives, to map the binding site topology of the melatonin receptor [1].

Building Block for Synthesis of Functionalized Melatoninergic Probes

As the affinity-optimized member of the 4-methoxy sub-series (16-fold improvement over the N-acetyl analog 6h), N-[3-(4-methoxyphenyl)propyl]propanamide provides a starting scaffold for further derivatization aimed at rescuing binding affinity through additional substitutions on the phenyl ring or modifications to the linker region. The Sigma-Aldrich AldrichCPR listing and Hit2Lead/ChemBridge availability make it accessible for medicinal chemistry campaigns exploring structure-activity relationships around the 4-methoxy phenylpropylamide template .

Analytical Reference Standard for Isomer Discrimination

Because the 4-methoxy and 3-methoxy positional isomers share identical molecular formula (C13H19NO2) and mass (221.29 g/mol), they are indistinguishable by mass spectrometry. N-[3-(4-Methoxyphenyl)propyl]propanamide can serve as an authentic reference standard for developing HPLC, NMR, or other chromatographic methods to differentiate between these isomers in quality control workflows [2].

Quote Request

Request a Quote for N-[3-(4-methoxyphenyl)propyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.